

# Trihydro(tetrahydrofuran)boron-d3: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Trihydro(tetrahydrofuran)boron-d3

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An in-depth examination of the properties, applications, and experimental protocols of **Trihydro(tetrahydrofuran)boron-d3** for professionals in scientific research and drug development.

**Trihydro(tetrahydrofuran)boron-d3**, the deuterated analog of the widely utilized borane-tetrahydrofuran complex, serves as a critical reagent and analytical tool in modern chemistry and pharmacology. Its isotopic purity offers unique advantages in mechanistic studies, quantitative analysis, and the synthesis of deuterated molecules. This guide provides a comprehensive overview of its physicochemical properties, primary applications, and detailed experimental methodologies.

## Core Properties

**Trihydro(tetrahydrofuran)boron-d3**, also known as Trideuterio(tetrahydrofuran)boron, is a complex where the three hydrogen atoms of borane are replaced with deuterium.<sup>[1]</sup> This isotopic substitution is key to its utility, particularly in applications requiring mass differentiation.<sup>[2]</sup>

## Physicochemical Data

The fundamental properties of **Trihydro(tetrahydrofuran)boron-d3** are summarized below, with data for its non-deuterated counterpart provided for comparison.

Property	Trihydro(tetrahydrofuran)boron-d3	Trihydro(tetrahydrofuran)boron
Molecular Formula	BD <sub>3</sub> ·C <sub>4</sub> H <sub>8</sub> O	BH <sub>3</sub> ·C <sub>4</sub> H <sub>8</sub> O
Molecular Weight	88.96 g/mol [1]	85.94 g/mol [3]
Exact Mass	89.109 u[1]	86.090 u[3]
CAS Number	96220-57-4[1]	14044-65-6[3]
Appearance	Typically a solid at room temperature or a solution in THF.[1]	Colorless liquid (as a complex in THF).[3]
Density (of 1M THF soln)	~0.89 g/mL[1]	0.898 g/mL at 25 °C[3]
Melting Point	-108 °C[1]	-66 °C[4]
Boiling Point	65-67 °C (of THF solution)[1]	~66 °C (of THF)[5]
Flash Point	-17 °C[1]	-17 °C (1 °F)[4]
Solubility in Water	Reacts violently.	Reacts violently.
Storage Conditions	2-8°C under an inert atmosphere.[3]	0-5°C under an inert atmosphere.[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **Trihydro(tetrahydrofuran)boron-d3**.

- <sup>11</sup>B NMR:** The <sup>11</sup>B NMR spectrum of the non-deuterated borane-THF complex shows a characteristic quartet due to coupling with the three protons. In contrast, **Trihydro(tetrahydrofuran)boron-d3** is expected to exhibit a broad singlet in its <sup>11</sup>B NMR spectrum, a result of the deuterium substitution.[7]
- IR Spectroscopy:** The infrared spectrum of the borane-THF complex is characterized by strong B-H stretching vibrations. For the deuterated analog, these bands would shift to lower frequencies.

## Applications in Research and Development

The primary uses of **Trihydro(tetrahydrofuran)boron-d3** stem from the presence of deuterium.

### Deuterated Internal Standard for LC-MS

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[8]

**Trihydro(tetrahydrofuran)boron-d3** can be used to synthesize these standards. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, but a different mass-to-charge ratio, allowing for accurate quantification by correcting for variations in sample preparation, matrix effects, and instrument response.[9][10] The use of a deuterated standard is recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[8]

### Tracers in Pharmacokinetic Studies

Deuteration of a drug molecule can subtly alter its metabolic and pharmacokinetic profiles.[1] By incorporating deuterium using **Trihydro(tetrahydrofuran)boron-d3**, researchers can create tracer compounds. These tracers are invaluable in Drug Metabolism and Pharmacokinetics (DMPK) studies to precisely track the absorption, distribution, metabolism, and excretion of a drug and its metabolites.[8]

### Reagent in Deuterated Organic Synthesis

**Trihydro(tetrahydrofuran)boron-d3** is a key reagent for introducing deuterium into organic molecules with high regio- and stereoselectivity through hydroboration reactions.[11] This is particularly useful in synthesizing deuterated analogs of biologically active compounds for mechanistic studies or to intentionally alter their metabolic pathways.

## Experimental Protocols

Detailed methodologies are essential for the safe and effective use of **Trihydro(tetrahydrofuran)boron-d3**.

## General Handling and Safety Precautions

Borane-THF complexes are highly flammable, react violently with water, and may form explosive peroxides upon contact with air.[3] All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents.[12] Personal protective equipment, including flame-resistant clothing, safety goggles, and gloves, is mandatory.[6] Solutions are typically stabilized and should be stored refrigerated.[6]

## Protocol 1: Hydroboration-Oxidation of an Alkene

This protocol describes the deuteroboration of an alkene followed by oxidation to yield a deuterated alcohol. The reaction must be performed under an inert atmosphere using Schlenk line techniques.[12]

Materials:

- Alkene (e.g., 1-octene)
- **Trihydro(tetrahydrofuran)boron-d3** (1.0 M solution in THF)
- Anhydrous THF
- Sodium hydroxide (3 M aqueous solution)
- Hydrogen peroxide (30% aqueous solution, handle with extreme caution)
- Diethyl ether (or other extraction solvent)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Inert gas (high purity argon or nitrogen)

Procedure:

- Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser connected to a Schlenk line. Purge the entire system with inert gas.

- **Hydroboration:** To the flask, add the alkene (1 equivalent) dissolved in anhydrous THF via syringe. Cool the flask to 0°C in an ice bath. Slowly add the **Trihydro(tetrahydrofuran)boron-d3** solution (0.33 equivalents for complete reaction with the alkene) dropwise via syringe over 10-15 minutes while stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
- **Oxidation:** Cool the reaction mixture back to 0°C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H<sub>2</sub>O<sub>2</sub>. The addition of hydrogen peroxide is exothermic and should be done cautiously to maintain the temperature below 40°C.
- **Workup:** After the addition is complete, stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated alcohol. The product can be further purified by column chromatography if necessary.



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Caption: Experimental workflow for the deuteroboration-oxidation of an alkene.

## Protocol 2: Use as an Internal Standard in a Pharmacokinetic Study

This protocol outlines the general workflow for using a deuterated analyte, synthesized using **Trihydro(tetrahydrofuran)boron-d3**, as an internal standard (IS) for a pharmacokinetic study.

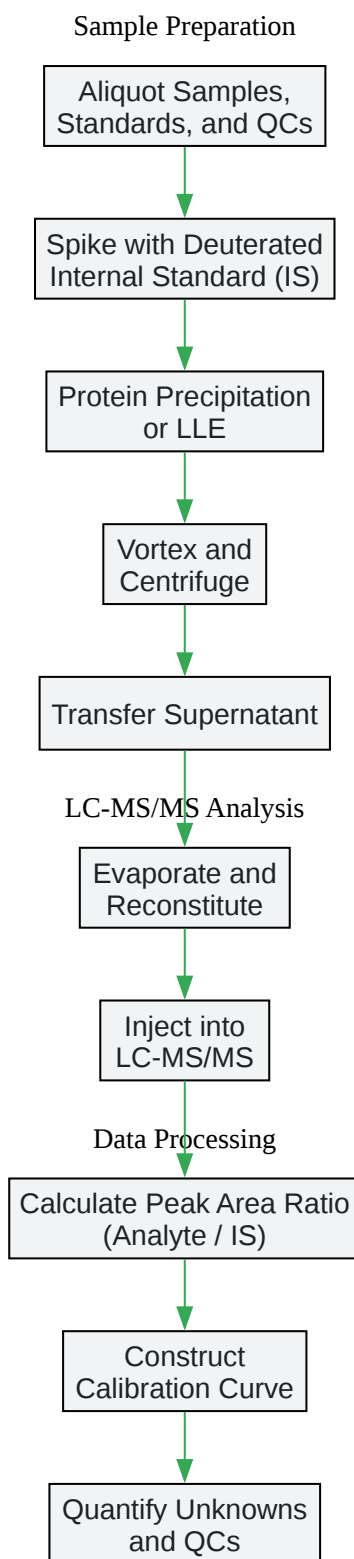
Materials:

- Biological matrix samples (e.g., plasma, whole blood) from the study.
- Deuterated internal standard (IS) stock solution of known concentration.
- Non-deuterated analyte for calibration curve standards and quality controls (QCs).
- Blank biological matrix.
- Appropriate solvents for extraction (e.g., acetonitrile, methanol).

Procedure:

- Preparation of Standards and QCs: Prepare calibration standards and quality control samples by spiking known amounts of the non-deuterated analyte into the blank biological matrix.
- Sample Preparation:
  - Aliquot a specific volume of the unknown samples, calibration standards, and QCs into individual tubes.
  - Add a fixed volume of the deuterated internal standard stock solution to every tube (except for blank matrix samples used to check for interference). This should be done as early as possible in the workflow to account for variability in subsequent steps.[\[13\]](#)
  - Perform sample cleanup, typically protein precipitation (e.g., by adding cold acetonitrile) or liquid-liquid extraction.
  - Vortex and centrifuge the samples to pellet precipitated proteins or separate layers.
- Analysis:
  - Transfer the supernatant or the organic layer to a new set of vials or a 96-well plate.
  - Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
  - Inject the samples into the LC-MS/MS system.

- Data Processing:
  - Monitor the specific mass transitions for both the analyte and the deuterated internal standard.
  - Calculate the peak area ratio of the analyte to the IS for all samples, standards, and QCs.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for using a deuterated internal standard in a pharmacokinetic study.



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## References

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